Ethanone, 1-[3-(chloromethyl)oxiranyl]-
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Overview
Description
Ethanone, 1-[3-(chloromethyl)oxiranyl]- is a chemical compound with the molecular formula C5H7ClO2 It is an organic compound that features an oxirane (epoxide) ring and a chloromethyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of chloromethyl oxirane with ethanone under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[3-(chloromethyl)oxiranyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactive functional groups The oxirane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-methyloxiranyl)-: Similar structure but with a methyl group instead of a chloromethyl group.
Oxirane, (chloromethyl)-: Contains the oxirane ring and chloromethyl group but lacks the ethanone backbone.
Uniqueness
Ethanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of both the oxirane ring and the chloromethyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in various chemical processes.
Properties
CAS No. |
61170-72-7 |
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Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
1-[3-(chloromethyl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C5H7ClO2/c1-3(7)5-4(2-6)8-5/h4-5H,2H2,1H3 |
InChI Key |
VRISUYPIOYNZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(O1)CCl |
Origin of Product |
United States |
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